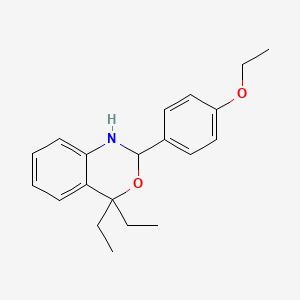![molecular formula C16H23NO2 B5490172 {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPM is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the observed effects of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol on drug-seeking behavior.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to increase dopamine levels in the brain, which can have a variety of effects on behavior and physiology. In animal models, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to reduce drug-seeking behavior and increase locomotor activity. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of the dopamine transporter in various physiological and behavioral processes. However, one limitation of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is its potential for off-target effects, as it has been shown to bind to other proteins in addition to the dopamine transporter.
Future Directions
There are several future directions for research on {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. One area of interest is the role of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential therapeutic applications of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol and its potential off-target effects.
Synthesis Methods
The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol involves the reaction of piperidine with 2-methoxyphenylacetaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl alcohol to yield {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been studied for its potential applications in neuroscience research. Specifically, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in regulating dopamine levels in the brain. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been studied for its potential applications in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-10-3-2-7-14(16)8-6-12-17-11-5-4-9-15(17)13-18/h2-3,6-8,10,15,18H,4-5,9,11-13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNKKDAYSEBFQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490097.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5490101.png)
![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5490130.png)
![2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)

![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)